molecular formula C10H10N4O2 B3033067 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine CAS No. 76211-92-2

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine

Cat. No.: B3033067
CAS No.: 76211-92-2
M. Wt: 218.21 g/mol
InChI Key: HZNRYZPDTGPQPQ-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine is a useful research compound. Its molecular formula is C10H10N4O2 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 270442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Cyclization Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine and its derivatives are involved in various chemical synthesis and cyclization reactions. Research by Smolyar and Yutilov (2008) highlighted the formation of pyrazole derivatives like (1H-pyrazol-3-yl) acetohydrazide through the reactions of nitropyridinones with hydrazine hydrate, indicating the compound's role in generating new chemical entities through recyclization processes Smolyar & Yutilov, 2008.

Crystal Structure and Complex Formation

The compound has implications in the study of crystal structures and complex formations. Drew et al. (2007) described the X-ray crystal structure of related compounds, showing the helical twist in synthetic organic molecules, which can provide insights into molecular interactions and stability Drew et al., 2007.

Synthesis of Heterocyclic Compounds

Kolesnyk et al. (2020) demonstrated the synthesis of polysubstituted pyridopyrimidines, pyrimidines, and pyrazoles using this compound derivatives, highlighting the compound's utility in creating a wide range of heterocyclic compounds that could have various applications, including in pharmaceuticals Kolesnyk et al., 2020.

Dipolar Cycloaddition Reactions

Research by Holt and Fiksdahl (2007) explored the reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions, a fundamental reaction in organic chemistry that can lead to the synthesis of various nitrogen-containing heterocycles, showcasing the compound's involvement in complex chemical reactions Holt & Fiksdahl, 2007.

Theoretical Studies and Molecular Modeling

Al-Amiery et al. (2012) conducted theoretical studies on pyranopyrazoles, related to this compound, using Density Functional Theory (DFT) calculations. This research helps in understanding the electronic structure and potential chemical reactivity of such compounds Al-Amiery et al., 2012.

Safety and Hazards

The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-5-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-7-5-8(2)13(12-7)10-4-3-9(6-11-10)14(15)16/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNRYZPDTGPQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40313469
Record name 2R-0638
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40313469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76211-92-2
Record name NSC270442
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2R-0638
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40313469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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